![molecular formula C15H18N4O B5679840 6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)
6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives involves multiple steps, starting from specific precursors and utilizing various chemical reactions. A practical strategy for synthesizing highly substituted pyrimidin-4(1H)-ones, which are structurally related to the compound of interest, has been developed. This process involves cyclization reactions and the formation of pyrimidin-4-amines through intramolecular amide addition to an iminium intermediate, demonstrating the complexity and versatility of pyrimidine synthesis techniques (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amines and their derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. This basic structure can be further modified with various substituents, leading to diverse molecular properties. The crystal structure and DFT studies provide insights into the molecular conformation, stability, and reactivity of these compounds, highlighting the importance of intramolecular interactions and electron distribution in determining their chemical behavior (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidin-4-amines undergo various chemical reactions, including aminolysis, which is influenced by the sterical properties of the amine reagents and the reaction medium's dielectric permittivity. These reactions can lead to alcoholysis under certain conditions, indicating the compound's reactive versatility in different chemical environments (Novakov et al., 2017). Additionally, the synthesis processes often involve palladium-catalyzed cross-coupling reactions, highlighting the utility of modern synthetic methods in modifying the pyrimidine core for various applications.
properties
IUPAC Name |
6-cyclopropyl-N-(2-pyridin-3-yloxypropyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(20-13-3-2-6-16-9-13)8-17-15-7-14(12-4-5-12)18-10-19-15/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHQFHAQQKWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC(=C1)C2CC2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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